3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one is a chemical compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of methoxy groups on the phenyl ring and the chromone core, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromone precursor. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with 8-methoxy-2H-chromen-2-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromones.
Substitution: Formation of substituted chromones with various functional groups.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors and signaling pathways to modulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
3,4-dimethoxyphenylacetonitrile: Another compound with methoxy groups on the phenyl ring.
3,4-dimethoxyphenylpropanoic acid: A related compound with a propanoic acid group instead of the chromone core
Uniqueness
3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one is unique due to its chromone core, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-14-8-7-11(10-16(14)22-3)13-9-12-5-4-6-15(21-2)17(12)23-18(13)19/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZMPTVQPGFVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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